5-HT2A&5-HT2C agonist-1
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Overview
Description
5-HT2A&5-HT2C agonist-1 is a compound that selectively activates the 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors. These receptors are part of the serotonin receptor family, which plays a crucial role in various physiological processes, including mood regulation, cognition, and perception . The activation of these receptors has been associated with both therapeutic and psychoactive effects .
Preparation Methods
The synthesis of 5-HT2A&5-HT2C agonist-1 typically involves the preparation of 3-(2-(aminoethyl)-indol-4-ol derivatives . The synthetic route includes several steps, such as the formation of the indole ring, introduction of the aminoethyl side chain, and subsequent functionalization to achieve the desired selectivity for the 5-HT2A and 5-HT2C receptors . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
5-HT2A&5-HT2C agonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indole ring or the aminoethyl side chain .
Scientific Research Applications
5-HT2A&5-HT2C agonist-1 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationships of serotonin receptors . In biology, it helps in understanding the role of serotonin in various physiological processes . In medicine, it has potential therapeutic applications for treating psychological disorders such as depression, anxiety, and substance abuse . Additionally, it is used in the development of new drugs targeting the serotonin system .
Mechanism of Action
The mechanism of action of 5-HT2A&5-HT2C agonist-1 involves the activation of the 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors . Upon binding to these receptors, the compound stimulates the Gq protein-coupled receptor signaling pathway, leading to the activation of phospholipase C and the subsequent release of inositol triphosphate and diacylglycerol . This cascade ultimately results in various cellular responses, including changes in calcium ion concentration and protein kinase activation .
Comparison with Similar Compounds
5-HT2A&5-HT2C agonist-1 is unique in its selectivity for both the 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors . Similar compounds include other serotonin receptor agonists such as psilocybin, lysergic acid diethylamide (LSD), and mescaline . These compounds also activate serotonin receptors but may have different selectivity profiles and therapeutic potentials . For example, psilocybin primarily targets the 5-hydroxytryptamine 2A receptor, while LSD and mescaline have broader activity across multiple serotonin receptor subtypes .
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1-ethylindol-4-ol |
InChI |
InChI=1S/C14H20N2O/c1-4-16-10-11(8-9-15(2)3)14-12(16)6-5-7-13(14)17/h5-7,10,17H,4,8-9H2,1-3H3 |
InChI Key |
PYJYLPCOHTVELW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C=CC=C2O)CCN(C)C |
Origin of Product |
United States |
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